4-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]sulfonylbutanenitrile
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Overview
Description
4-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]sulfonylbutanenitrile is a complex organic compound that features a piperazine ring, a sulfonyl group, and a nitrile group
Preparation Methods
The synthesis of 4-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]sulfonylbutanenitrile typically involves multiple steps. One common method includes the reaction of 4-(2-methylbenzyl)piperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with a nitrile-containing reagent to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine .
Chemical Reactions Analysis
4-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]sulfonylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of nitrile groups to amines.
Scientific Research Applications
4-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]sulfonylbutanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]sulfonylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can form strong interactions with enzyme active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]sulfonylbutanenitrile can be compared with other piperazine derivatives such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are used as ligands for adrenergic receptors.
4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound is another piperazine derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
4-[4-[(2-methylphenyl)methyl]piperazin-1-yl]sulfonylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-15-6-2-3-7-16(15)14-18-9-11-19(12-10-18)22(20,21)13-5-4-8-17/h2-3,6-7H,4-5,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZCBSXJDDPKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)CCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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